molecular formula C9H10N4O B1391043 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide CAS No. 1192263-92-5

1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

Cat. No.: B1391043
CAS No.: 1192263-92-5
M. Wt: 190.2 g/mol
InChI Key: IFRTUKCDMLKZIY-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide is a heterocyclic compound with the molecular formula C9H10N4O. It is a derivative of benzimidazole, a structure known for its diverse biological activities.

Scientific Research Applications

1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

1-methyl-1H-1,3-benzimidazole-5-carbohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective inhibitor of butyrylcholinesterase, an enzyme involved in the hydrolysis of acetylcholine . This interaction is crucial for its potential application in managing Alzheimer’s disease, where cholinergic dysfunction is a key factor. The compound’s ability to inhibit butyrylcholinesterase without affecting acetylcholinesterase makes it a promising candidate for therapeutic research.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory effect on butyrylcholinesterase can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . This can have downstream effects on gene expression and cellular metabolism, potentially improving cognitive function in neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of butyrylcholinesterase, inhibiting its activity . This inhibition prevents the hydrolysis of acetylcholine, leading to increased acetylcholine levels. Additionally, the compound may interact with other biomolecules, influencing various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is stable at room temperature and has a melting point of 250-252°C . Long-term studies in vitro and in vivo have shown that the compound can maintain its inhibitory effects on butyrylcholinesterase over extended periods, suggesting its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits butyrylcholinesterase without causing significant adverse effects . At higher doses, it may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential toxicity must be carefully evaluated in preclinical studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within tissues can impact its activity and function, influencing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide can be synthesized through a multi-step process. One common method involves the reaction of 1-methyl-1H-benzimidazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide stands out due to its unique combination of a methyl group and a carbohydrazide moiety, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

1-methylbenzimidazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13-5-11-7-4-6(9(14)12-10)2-3-8(7)13/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRTUKCDMLKZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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